Sulfanizolone
Description
Sulfasalazine (C₁₈H₁₄N₄O₅S, molecular weight 398.39 g/mol) is a sulfonamide-derived medication primarily used to treat inflammatory bowel diseases (e.g., ulcerative colitis) and rheumatoid arthritis . It functions as a prodrug, metabolizing into 5-aminosalicylic acid (5-ASA) and sulfapyridine in the colon, combining anti-inflammatory and antibacterial properties. Analytical methods for Sulfasalazine emphasize stringent purity controls, including limits for inorganic (e.g., sulfate <2%) and organic impurities, validated via UV spectroscopy and chromatographic techniques .
Properties
CAS No. |
79028-51-6 |
|---|---|
Molecular Formula |
C29H38N2O8S |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
N-(4-aminophenyl)sulfonylacetamide;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O5.C8H10N2O3S/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3;2-5H,9H2,1H3,(H,10,11)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 |
InChI Key |
OMDDHTUXQGALKO-WDCKKOMHSA-N |
SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O |
Isomeric SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O |
Synonyms |
sulfanizolone Vasocidin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Sulfonamides
Structural and Functional Overview
Sulfasalazine is compared here with two sulfonamide analogs: Sulfamethoxazole and Sulfathiazole . These compounds share a core sulfonamide group (-SO₂NH₂) but differ in substituents and therapeutic applications.
Table 1: Key Properties of Sulfasalazine and Comparable Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Therapeutic Use | Key Structural Feature(s) |
|---|---|---|---|---|
| Sulfasalazine | C₁₈H₁₄N₄O₅S | 398.39 | Inflammatory bowel disease, arthritis | Azobenzene-linked sulfonamide and salicylate |
| Sulfamethoxazole | C₁₀H₁₁N₃O₃S | 253.28 | Antibacterial (UTIs, respiratory) | 5-Methylisoxazole substituent |
| Sulfathiazole | C₉H₉N₃O₂S₂ | 255.32 | Antibacterial (historical use) | Thiazole ring substituent |
Detailed Comparisons
Sulfasalazine vs. Sulfamethoxazole
- Structural Differences : Sulfasalazine incorporates an azobenzene bridge linking sulfapyridine and 5-ASA, whereas Sulfamethoxazole features a 5-methylisoxazole group directly attached to the sulfonamide .
- Functional Differences :
- Sulfasalazine targets localized inflammation in the gut via 5-ASA release, while Sulfamethoxazole inhibits bacterial dihydropteroate synthase, often combined with trimethoprim for synergistic antimicrobial effects .
- Purity Standards: Sulfamethoxazole-related impurities (e.g., 5-Methylisoxazol-3-amine, C₄H₆N₂O) are tightly regulated in pharmacopeial guidelines, reflecting its role as an antibiotic .
Sulfasalazine vs. Sulfathiazole
- Structural Differences : Sulfathiazole substitutes the benzene ring with a thiazole group, reducing molecular complexity compared to Sulfasalazine’s dual aromatic systems .
- Functional Differences :
- Sulfathiazole, an early sulfonamide antibiotic, has largely been replaced due to resistance and toxicity. In contrast, Sulfasalazine remains clinically relevant for its localized anti-inflammatory action .
- Analytical Methods: Sulfathiazole’s analysis focuses on residual solvents and sulfonic acid derivatives, while Sulfasalazine requires monitoring of azo-bond cleavage products .
Research Findings and Pharmacopeial Standards
- Sulfasalazine: USP standards mandate <0.1% sulfanilic acid (C₆H₇NO₃S) as an impurity, ensuring metabolic stability and safety . UV spectroscopic methods (λ = 359 nm) are employed for quantification .
- Sulfamethoxazole: USP enforces limits for related compounds (e.g., 4-Amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide, C₁₀H₁₁N₃O₃S) to ensure batch consistency .
- Sulfathiazole: Historical USP monographs emphasize control of sulfonic acid derivatives (e.g., C₆H₅NO₃S), though its use has declined .
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